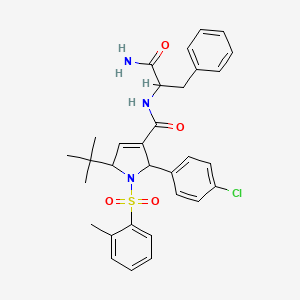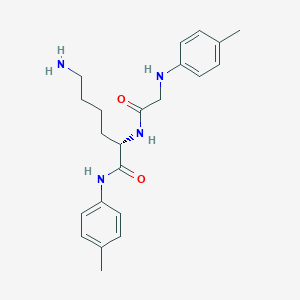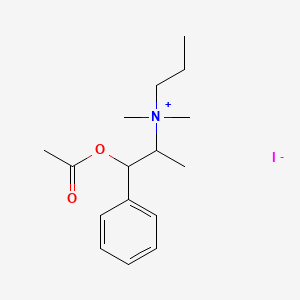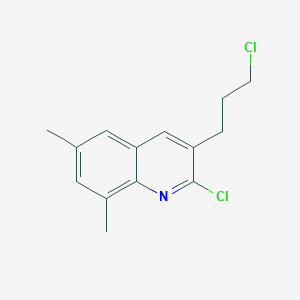![molecular formula C25H30ClN3O4 B15173208 (3R,3'S,5'S)-7-chloro-N-(2,5-dimethoxyphenyl)-5-methyl-5'-(2-methylpropyl)-2-oxospiro[1H-indole-3,2'-pyrrolidine]-3'-carboxamide](/img/structure/B15173208.png)
(3R,3'S,5'S)-7-chloro-N-(2,5-dimethoxyphenyl)-5-methyl-5'-(2-methylpropyl)-2-oxospiro[1H-indole-3,2'-pyrrolidine]-3'-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound features a spiro structure, which is a unique arrangement where two rings are connected through a single atom
Métodos De Preparación
The synthesis of (3R,3’S,5’S)-7-chloro-N-(2,5-dimethoxyphenyl)-5-methyl-5’-(2-methylpropyl)-2-oxospiro[1H-indole-3,2’-pyrrolidine]-3’-carboxamide involves several steps, starting from readily available starting materials. The synthetic route typically includes:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Spirocyclization: The spirocyclic structure is formed by reacting the indole derivative with a suitable cyclic ketone or aldehyde in the presence of a base.
Functional Group Introduction: The chloro, methoxy, and carboxamide groups are introduced through various substitution reactions. For example, the chloro group can be introduced via chlorination using reagents like thionyl chloride or phosphorus pentachloride.
Final Assembly: The final compound is assembled by coupling the intermediate products through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial production methods would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
(3R,3’S,5’S)-7-chloro-N-(2,5-dimethoxyphenyl)-5-methyl-5’-(2-methylpropyl)-2-oxospiro[1H-indole-3,2’-pyrrolidine]-3’-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and specific temperature and pressure conditions to optimize the reaction rates and yields.
Aplicaciones Científicas De Investigación
(3R,3’S,5’S)-7-chloro-N-(2,5-dimethoxyphenyl)-5-methyl-5’-(2-methylpropyl)-2-oxospiro[1H-indole-3,2’-pyrrolidine]-3’-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug discovery and development.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (3R,3’S,5’S)-7-chloro-N-(2,5-dimethoxyphenyl)-5-methyl-5’-(2-methylpropyl)-2-oxospiro[1H-indole-3,2’-pyrrolidine]-3’-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways would depend on the specific biological context and require further research to elucidate.
Comparación Con Compuestos Similares
(3R,3’S,5’S)-7-chloro-N-(2,5-dimethoxyphenyl)-5-methyl-5’-(2-methylpropyl)-2-oxospiro[1H-indole-3,2’-pyrrolidine]-3’-carboxamide can be compared with similar compounds such as:
(3-Chloropropyl)trimethoxysilane: This compound also contains a chloro group and is used in surface modification and material science.
(3-Iodopropyl)trimethoxysilane: Similar to the above, but with an iodine atom, used in similar applications.
(3-Aminopropyl)trimethoxysilane: Contains an amino group instead of a chloro group, used in the synthesis of functionalized materials.
The uniqueness of (3R,3’S,5’S)-7-chloro-N-(2,5-dimethoxyphenyl)-5-methyl-5’-(2-methylpropyl)-2-oxospiro[1H-indole-3,2’-pyrrolidine]-3’-carboxamide lies in its spirocyclic structure and the combination of functional groups, which confer specific chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C25H30ClN3O4 |
|---|---|
Peso molecular |
472.0 g/mol |
Nombre IUPAC |
(3R,3'S,5'S)-7-chloro-N-(2,5-dimethoxyphenyl)-5-methyl-5'-(2-methylpropyl)-2-oxospiro[1H-indole-3,2'-pyrrolidine]-3'-carboxamide |
InChI |
InChI=1S/C25H30ClN3O4/c1-13(2)8-15-11-18(23(30)27-20-12-16(32-4)6-7-21(20)33-5)25(29-15)17-9-14(3)10-19(26)22(17)28-24(25)31/h6-7,9-10,12-13,15,18,29H,8,11H2,1-5H3,(H,27,30)(H,28,31)/t15-,18+,25-/m0/s1 |
Clave InChI |
NQBXAZUVKPFFEI-ZCWUUALQSA-N |
SMILES isomérico |
CC1=CC2=C(C(=C1)Cl)NC(=O)[C@@]23[C@H](C[C@@H](N3)CC(C)C)C(=O)NC4=C(C=CC(=C4)OC)OC |
SMILES canónico |
CC1=CC2=C(C(=C1)Cl)NC(=O)C23C(CC(N3)CC(C)C)C(=O)NC4=C(C=CC(=C4)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1,3-Benzothiazol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B15173135.png)
![Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(tributylstannyl)-](/img/structure/B15173156.png)



![Triethyl{2-[(1-phenyldecyl)oxy]ethoxy}silane](/img/structure/B15173215.png)
![N-[1-(3-Iodo-4-methoxyphenyl)-2-oxopropyl]benzamide](/img/structure/B15173218.png)
![4-[10-(4-Methylnaphthalen-1-YL)anthracen-9-YL]naphthalen-1-OL](/img/structure/B15173221.png)

![2-Amino-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide](/img/structure/B15173228.png)
![Ethyl 1-[4-(methanesulfonyl)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B15173229.png)

![8-[(3,4-dimethoxyphenyl)(morpholin-4-yl)methyl]-7-hydroxy-4-methyl-2H-benzo[h]chromen-2-one](/img/structure/B15173241.png)
